molecular formula C10H12BrNO2 B15379286 Methyl 2-(5-amino-2-bromophenyl)propanoate

Methyl 2-(5-amino-2-bromophenyl)propanoate

Cat. No.: B15379286
M. Wt: 258.11 g/mol
InChI Key: UNGPIDXQWITRLF-UHFFFAOYSA-N
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Description

Methyl 2-(5-amino-2-bromophenyl)propanoate is an organic compound featuring a phenyl ring substituted with a bromine atom at position 2 and an amino group at position 5. The propanoate ester moiety is attached to the benzene ring via the second carbon of the three-carbon chain. This structure confers unique physicochemical properties, including moderate polarity due to the ester group and reactivity influenced by the electron-donating amino group and electron-withdrawing bromine. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-(5-amino-2-bromophenyl)propanoate

InChI

InChI=1S/C10H12BrNO2/c1-6(10(13)14-2)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3

InChI Key

UNGPIDXQWITRLF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)N)Br)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate (CAS 1803589-02-7)

Key Structural Differences :

  • Substituents: Nitro group at position 2 (vs. amino in the target compound).
  • Functional Group: Additional methyl group on the propanoate chain.

Impact on Properties :

  • The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s electron density compared to the amino group, which is electron-donating. This difference alters reactivity in electrophilic substitution reactions .

2-Bromo-N-(5-chloro-2-methylphenyl)propanamide (CAS 1211465-92-7)

Key Structural Differences :

  • Substituents: Chloro and methyl groups on the phenyl ring (vs. amino and bromo).
  • Functional Group : Amide instead of ester.

Impact on Properties :

  • The amide group enhances hydrogen-bonding capacity, improving stability against hydrolysis compared to the ester group in the target compound .
  • Chloro and methyl substituents modulate lipophilicity, influencing bioavailability in drug design.

(R)-Methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate (CAS 1213855-88-9)

Key Structural Differences :

  • Substituents : Fluorine at position 2 (vs. bromine in the target compound).
  • Stereochemistry : Chiral center with (R)-configuration.

Impact on Properties :

  • The chiral center introduces enantioselectivity, which is critical in drug development (e.g., differential activity of enantiomers).

3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Key Structural Differences :

  • Substituents: Methoxy group at position 2 (vs. amino).
  • Functional Group : Free carboxylic acid instead of methyl ester.

Impact on Properties :

  • The methoxy group is electron-donating, increasing ring reactivity toward electrophiles compared to the amino group.
  • The carboxylic acid enhances polarity and acidity, affecting solubility in aqueous environments .

2-(5-Bromo-2-methylphenyl)propan-2-ol

Key Structural Differences :

  • Substituents : Methyl group at position 2 (vs. bromine).
  • Functional Group : Tertiary alcohol instead of ester.

Impact on Properties :

  • The hydroxyl group enables hydrogen bonding but reduces hydrolytic stability compared to esters.

Pharmaceutical Relevance :

  • Intermediate in SGLT2 inhibitor synthesis, highlighting structural versatility for drug development.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Phenyl Ring) Functional Group Molecular Weight Key Properties
Methyl 2-(5-amino-2-bromophenyl)propanoate 5-NH2, 2-Br Ester ~317.14 (est.) Moderate polarity, reactive amino group
Methyl 2-[(5-bromo-2-nitro)amino]-2-methylpropanoate 5-Br, 2-NO2 Ester 317.14 Electron-deficient ring, nitro precursor
2-Bromo-N-(5-chloro-2-methylphenyl)propanamide 5-Cl, 2-CH3 Amide ~276.58 (est.) Enhanced stability, H-bond donor
(R)-Methyl 2-amino-2-(5-Br-2-F-phenyl)propanoate 5-Br, 2-F Ester 276.10 Fluorinated, chiral center
3-(5-Bromo-2-methoxyphenyl)propanoic acid 5-Br, 2-OCH3 Carboxylic acid ~259.10 (est.) High polarity, acidic
2-(5-Bromo-2-methylphenyl)propan-2-ol 5-Br, 2-CH3 Alcohol 229.09 Tertiary alcohol, lipophilic

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